2-(2,6-Dimethoxyphenoxy)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethoxyphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOLZRIBDCHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 2,6 Dimethoxyphenoxy Acetonitrile
Reactivity at the Nitrile Functionality
The nitrile, or cyano, group (C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. The carbon atom of the nitrile is electrophilic, a property that stems from the significant electronegativity of the nitrogen atom and a resonance structure that places a positive charge on the carbon libretexts.org. This inherent electrophilicity dictates the reactivity of the nitrile functionality in 2-(2,6-dimethoxyphenoxy)acetonitrile, making it susceptible to attack by a variety of nucleophiles.
The electrophilic nature of the nitrile carbon allows it to undergo nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents, can attack the carbon atom to form an intermediate imine salt. Subsequent hydrolysis of this salt yields a ketone libretexts.org.
The nitrile group can also be converted to other functional groups through hydrolytic pathways, which can be catalyzed by either acid or base libretexts.org.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium salt libretexts.orgstudymind.co.uk.
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group jcu.edu.au. This addition leads to the formation of an imidic acid anion, which then tautomerizes to an amide. The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.
One-pot reactions have been developed where silyl ketene imines are generated in situ from acetonitrile (B52724) using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. These nucleophilic silyl ketene imines can then react with various electrophiles richmond.edu.
The nitrile group of this compound can be reduced to form the corresponding primary amine, 2-(2,6-dimethoxyphenoxy)ethan-1-amine. This transformation is a fundamental process in organic synthesis and can be achieved through several methods, including chemical reduction and catalytic hydrogenation wikipedia.orgchemguide.co.uk.
Common laboratory-scale reducing agents for this conversion include lithium aluminium hydride (LiAlH₄) libretexts.orgstudymind.co.ukchemguide.co.uk. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield the primary amine studymind.co.ukchemguide.co.uk. Sodium borohydride (NaBH₄) is generally not a sufficiently strong reducing agent for nitriles unless used in conjunction with a catalyst wikipedia.orgchemguide.co.uk.
Catalytic hydrogenation is a widely used and economical method, particularly on an industrial scale. This process involves reacting the nitrile with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst wikipedia.orgchemguide.co.uk.
Recent advancements have also focused on the electrochemical reduction of nitriles. This method offers a highly selective route to primary amines under ambient temperature and pressure, minimizing the formation of secondary and tertiary amine byproducts that can occur in other processes nih.govnih.gov. Studies have shown that copper nanoparticles can act as highly efficient electrocatalysts for this conversion, achieving high Faradaic efficiencies for the desired primary amine nih.govnih.govresearchgate.net.
| Method | Reagents/Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Chemical Reduction | Lithium aluminium hydride (LiAlH₄) | Anhydrous ether solvent, followed by acid workup | Primary Amine |
| Catalytic Hydrogenation | H₂ gas with Raney Nickel, Palladium, or Platinum | Elevated temperature and pressure | Primary Amine |
| Chemical Reduction | Sodium metal in ethanol | Refluxing ethanol | Primary Amine |
| Electrochemical Reduction | Copper nanoparticle electrocatalyst | Ambient temperature and pressure in a flow cell | Primary Amine |
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This type of reaction involves the combination of a 1,3-dipole with a molecule containing a multiple bond (the dipolarophile) to form a five-membered heterocyclic ring uchicago.edu.
For a nitrile like this compound, the C≡N bond can react with various 1,3-dipoles, including:
Azides (R-N₃) to form tetrazoles.
Nitrones to form oxadiazoles.
Carbonyl ylides to form oxazolines.
Diazoalkanes (R₂-C=N₂). uchicago.edu
The reaction mechanism involves a concerted process where the two new sigma bonds are formed simultaneously. This pathway is thermally allowed by the Woodward-Hoffmann rules. For instance, the reaction of a nitrile with an azide proceeds through a cyclic transition state, leading directly to the stable, aromatic tetrazole ring. Such cycloaddition reactions provide a powerful and direct route to synthesizing complex heterocyclic compounds from simple precursors.
Reactivity of the Aryl Ether Moiety
The aromatic ring of the 2,6-dimethoxyphenoxy group is highly activated towards electrophilic aromatic substitution (SEAr) reactions wikipedia.org. This heightened reactivity is due to the presence of two methoxy (B1213986) (-OCH₃) substituents, which are strong activating groups wikipedia.org. They donate electron density to the benzene ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) formed during the substitution process wikipedia.org.
In addition to affecting the rate of reaction, these substituents also direct the position of the incoming electrophile. Methoxy groups are ortho, para-directors. In this compound, the available positions for substitution on the ring are C3, C4, and C5.
The methoxy group at C2 directs incoming electrophiles to the C3 (ortho) and C4 (para) positions.
The methoxy group at C6 directs incoming electrophiles to the C5 (ortho) and C4 (para) positions.
Both groups strongly direct the substitution to the C4 position (the para position). This position benefits from the activating effects of both methoxy groups and is sterically less hindered than the C3 and C5 positions. Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts reactions are expected to occur predominantly at the C4 position of the dimethoxyphenoxy ring wikipedia.orgoneonta.edumakingmolecules.com. Studies on similarly activated aromatic compounds confirm their conversion to hydroxylated derivatives through electrophilic substitution mechanisms nih.gov.
The aryl ether bond in this compound can be cleaved under oxidative conditions. Mechanistic studies on the enzymatic cleavage of aryl ethers provide significant insight into this process. Fungal peroxygenases, for example, are known to catalyze the H₂O₂-dependent cleavage of various ethers nih.gov.
The proposed mechanism for this enzymatic oxidation involves a hydrogen abstraction/oxygen rebound pathway nih.gov.
The enzyme's heme center is oxidized by hydrogen peroxide to a highly reactive iron-oxo species (formally FeO³⁺) nih.gov.
This potent oxidizing agent abstracts a hydrogen atom from the methylene (-CH₂-) carbon adjacent to the ether oxygen.
An "oxygen rebound" follows, where the oxygen atom is transferred from the enzyme back to the carbon-centered radical, forming a hemiacetal intermediate.
This hemiacetal is unstable and subsequently hydrolyzes, leading to the cleavage of the C-O ether bond to yield a phenol (2,6-dimethoxyphenol) and an aldehyde (glycolonitrile).
Isotope-labeling studies using H₂¹⁸O₂ have confirmed that the oxygen atom incorporated into the product originates from the hydrogen peroxide, supporting this mechanistic model nih.gov. This type of oxidative cleavage is significant in the biodegradation of both natural and synthetic ether compounds in the environment nih.gov.
Radical Reactions Involving Phenoxy Moieties
The phenoxy moiety of this compound is susceptible to radical reactions, a common pathway for phenolic compounds. nih.govfrontiersin.org The initiation of these reactions typically involves the abstraction of the phenolic hydrogen atom, should a free phenolic hydroxyl group be formed through ether cleavage, or through other pathways that can generate a radical center on the aromatic ring. In the case of this compound, radical formation would likely be initiated by an external radical species attacking the phenoxy ring.
Once formed, the phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. nih.gov The presence of two methoxy groups at the 2 and 6 positions is expected to influence the stability and subsequent reactivity of this radical intermediate. These electron-donating groups can further stabilize the radical through resonance.
The subsequent reactions of the phenoxy radical can lead to a variety of products, primarily through coupling reactions. These can be categorized as either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formations.
C-C Coupling: The delocalized radical can lead to the formation of new carbon-carbon bonds, resulting in dimeric structures. The coupling can occur at the ortho and para positions relative to the oxygen atom. iaea.org
C-O Coupling: Alternatively, the radical can couple through the oxygen atom, leading to the formation of diaryl ethers.
The regioselectivity of these coupling reactions is influenced by the distribution of the unpaired electron spin density in the phenoxy radical, which is in turn affected by the substituents on the aromatic ring. iaea.org
| Type of Radical Reaction | Potential Products | Influencing Factors |
| C-C Coupling | Biphenyl derivatives | Spin density distribution on the aromatic ring |
| C-O Coupling | Diaryl ether derivatives | Steric hindrance and electronic effects of substituents |
Reactivity at the Methylene Bridge (α-Carbon to Nitrile)
The methylene bridge in this compound, being positioned alpha to the nitrile group, is activated for a range of chemical transformations due to the electron-withdrawing nature of the cyano group.
The protons on the methylene bridge are acidic and can be abstracted by a sufficiently strong base to form a nitrile-stabilized carbanion. researchgate.netdalalinstitute.com The stability of the resulting carbanion is primarily due to the inductive effect and resonance delocalization of the negative charge onto the nitrogen atom of the nitrile group. libretexts.org
Once formed, this nucleophilic carbanion can be trapped by a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. This two-step process of carbanion formation followed by electrophilic trapping is a fundamental strategy in organic synthesis for the elaboration of carbon skeletons.
Common electrophiles that can be used to trap the carbanion include:
Alkyl halides
Carbonyl compounds (aldehydes and ketones)
Epoxides
Michael acceptors
The carbanion derived from this compound can participate in various condensation and alkylation reactions.
Condensation Reactions: In the presence of a suitable base, the carbanion can undergo condensation with carbonyl compounds, such as aldehydes and ketones. This reaction, a type of aldol condensation, would result in the formation of a β-hydroxynitrile. Subsequent dehydration of this product could lead to the formation of an α,β-unsaturated nitrile.
Alkylation Reactions: The nitrile-stabilized carbanion can act as a nucleophile in alkylation reactions with alkyl halides. This reaction provides a direct method for introducing alkyl substituents at the α-carbon, further functionalizing the molecule. The efficiency of the alkylation can be influenced by factors such as the nature of the base, the solvent, the alkylating agent, and the reaction temperature.
| Reaction Type | Reactant | Initial Product |
| Condensation | Aldehyde or Ketone | β-Hydroxynitrile |
| Alkylation | Alkyl halide | α-Alkylated nitrile |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Understanding the detailed mechanisms and kinetics of the reactions of this compound is crucial for controlling the reaction pathways and optimizing the yields of desired products.
The reactions involving both the phenoxy moiety and the methylene bridge proceed through transient intermediates. The identification and characterization of these species are key to elucidating the reaction mechanism.
Phenoxy Radicals: In radical reactions, the transient phenoxy radical is a key intermediate. nist.gov Spectroscopic techniques such as electron spin resonance (ESR) spectroscopy can be employed for the direct detection and characterization of such radical species. Pulse radiolysis is another powerful technique used to generate and study the kinetics of transient radicals in solution. nist.gov
Carbanions: In base-mediated reactions, the nitrile-stabilized carbanion is the principal intermediate. While direct observation of the carbanion can be challenging due to its high reactivity, its presence can be inferred from the products of electrophilic trapping experiments. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy can sometimes be used to detect stable carbanions under specific conditions. libretexts.org
Kinetic isotope effect (KIE) studies are a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond cleavage is involved in the rate-determining step. wikipedia.orglibretexts.org
In the context of the reactivity of this compound, KIE studies could provide valuable insights:
Reactivity at the Methylene Bridge: To investigate the mechanism of carbanion formation, a KIE study could be performed by replacing the hydrogen atoms on the methylene bridge with deuterium. If the abstraction of a proton is the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. libretexts.org The magnitude of the KIE can provide further details about the transition state of the proton transfer reaction.
Radical Reactions: While less direct for the phenoxy moiety of the title compound (as it lacks a phenolic proton), KIEs can be used in analogous systems to probe C-H bond abstraction from the aromatic ring if that were a potential initiation step.
The interpretation of KIEs requires careful consideration of the specific reaction conditions and potential contributing factors, such as tunneling and secondary isotope effects. wikipedia.org
| Investigated Moiety | Isotopic Labeling | Potential Information Gained |
| Methylene Bridge | Deuteration of α-protons | Involvement of C-H bond cleavage in the rate-determining step of carbanion formation |
| Phenoxy Moiety | Isotopic labeling of the aromatic ring | Mechanistic details of radical abstraction or coupling reactions |
Transition State Analysis for Catalyzed Transformations
Due to the lack of specific research on catalyzed transformations of this compound, a data table on its transition state analysis cannot be provided at this time.
Computational and Theoretical Chemistry Studies of 2 2,6 Dimethoxyphenoxy Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule like 2-(2,6-dimethoxyphenoxy)acetonitrile. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular orbitals, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govmdpi.com For this compound, a DFT analysis, likely using a functional such as B3LYP or PBE0 combined with a basis set like 6-311+G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. documentsdelivered.commdpi.com
The analysis would yield crucial information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations would provide a detailed map of the charge distribution across the molecule. This is often visualized using a molecular electrostatic potential (MESP) map, which highlights regions of negative and positive electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov
A hypothetical data table for such an analysis might look like this:
| Parameter | Calculated Value (a.u.) | Description |
| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.05 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. researchgate.net Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for calculating energies and molecular properties, albeit at a greater computational cost. nih.gov
For this compound, these high-accuracy calculations would be valuable for obtaining a precise total energy, which is essential for determining the relative stabilities of different conformers. They can also be used to refine the geometric parameters (bond lengths, bond angles) obtained from DFT calculations.
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. nih.gov The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for this purpose. liverpool.ac.uk Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared with experimental data to confirm the molecular structure. osu.edu
A hypothetical comparison of predicted vs. experimental chemical shifts for a key proton in this compound:
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Methoxy (B1213986) (-OCH₃) | 3.85 | 3.82 |
| Methylene (-CH₂-) | 5.10 | 5.05 |
| Aromatic (ortho) | 6.70 | 6.65 |
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can help in assigning the peaks in an experimental infrared (IR) or Raman spectrum. scirp.org The calculations provide the frequencies of the normal modes of vibration. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies. upo.es
A hypothetical table of calculated vibrational frequencies:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
| C≡N stretch | 2350 | 2256 | Stretching of the nitrile group. |
| C-O-C stretch | 1280 | 1229 | Asymmetric stretching of the ether linkage. |
| Aromatic C-H bend | 850 | 816 | Out-of-plane bending of aromatic C-H bonds. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, particularly around its single bonds, means it can exist in various spatial arrangements or conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical and biological properties.
Conformational analysis involves systematically exploring the different possible conformations of a molecule to identify the most stable ones (energy minima). scribd.com This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around one or more key dihedral angles.
For this compound, the key dihedral angles would be around the C-O bonds of the ether linkage and the C-C bond connecting the phenoxy group to the acetonitrile (B52724) moiety. The results of the PES scan would reveal the low-energy conformers and the energy barriers separating them.
The energy required to rotate around a specific bond is known as the rotational barrier. mdpi.com These barriers determine the rate of interconversion between different conformers at a given temperature. High rotational barriers can lead to the existence of stable, distinct conformers at room temperature.
For this compound, the rotational barriers of the C-O and C-C bonds mentioned above would be of particular interest. These would be calculated as the energy difference between the stable (staggered) conformers and the high-energy (eclipsed) transition states.
A hypothetical data table for rotational barriers:
| Bond | Rotational Barrier (kcal/mol) | Description |
| Ar-O bond | 3.5 | Rotation of the phenoxy group. |
| O-CH₂ bond | 2.8 | Rotation around the ether oxygen. |
Molecular dynamics (MD) simulations could further complement this analysis by providing a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent). rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and intermolecular interactions. ambermd.org
Solvent Effects on Molecular Conformation and Reactivity
The influence of solvents on the three-dimensional shape (conformation) and chemical reactivity of a molecule is a critical area of study. Different solvents can stabilize or destabilize various molecular conformations, thereby affecting reaction rates and product distributions. Computational methods, such as molecular dynamics simulations and continuum solvent models, are often employed to probe these interactions. rsc.orgnih.govnih.gov For this compound, such studies would be invaluable for understanding its behavior in different chemical environments. However, specific research data detailing these effects for this compound are not currently published.
Reaction Pathway Elucidation and Transition State Modeling
Understanding the step-by-step mechanism of a chemical reaction is fundamental to controlling and optimizing chemical processes. Computational chemistry offers techniques to map out these reaction pathways and identify the high-energy transition states that govern the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Mechanism Validation
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to confirm that a calculated transition state connects the correct reactants and products along a reaction pathway. scirp.org This validation is a crucial step in accurately modeling a chemical transformation.
Energy Profile Calculations for Key Transformations
By calculating the energy of reactants, intermediates, transition states, and products, an energy profile for a reaction can be constructed. This profile provides quantitative insights into the feasibility and kinetics of a reaction. nih.gov
Catalytic Cycle Investigations and Catalyst Design
For reactions that utilize a catalyst, computational modeling can elucidate the intricate steps of the catalytic cycle. This understanding can then be leveraged to design more efficient and selective catalysts.
While these computational approaches are well-established, their specific application to elucidate the reaction pathways involving this compound has not been documented in available research.
Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks for Chemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or other properties. nih.gov These models are powerful tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.govresearchgate.net The development of a QSAR model for this compound would require a dataset of structurally related compounds with measured activities, which does not appear to be available in the public domain.
Research on Derivatives and Analogs of 2 2,6 Dimethoxyphenoxy Acetonitrile: Structure Reactivity Relationships
Systematic Structural Modifications of the Aryl Moiety
Investigation of Substituent Effects on Electronic Properties and Reactivity
The electronic nature of the aryl ring in 2-(2,6-dimethoxyphenoxy)acetonitrile can be fine-tuned by introducing various substituents. These substituents can either donate or withdraw electron density from the aromatic ring, thereby altering its reactivity towards electrophiles and nucleophiles. The Hammett equation is a valuable tool in quantifying these substituent effects.
A quantitative structure-activity relationship (QSAR) study on a series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, which contain a similar 2,6-dimethoxybenzoyl moiety, revealed that the introduction of small and hydrophobic electron-withdrawing substituents at certain positions can be favorable for specific biological activities, while bulky substituents are detrimental. nih.gov This highlights the interplay between electronic and steric factors.
Table 1: Predicted Electronic Effects of Substituents on the Aryl Moiety of this compound
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Aryl Ring Reactivity towards Electrophiles |
| -NO₂ | Strong Electron-Withdrawing | Decrease |
| -CN | Strong Electron-Withdrawing | Decrease |
| -Cl | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Slight Decrease |
| -CH₃ | Weak Electron-Donating | Increase |
| -NH₂ | Strong Electron-Donating | Strong Increase |
Exploration of Heteroaromatic and Polycyclic Analogs
To probe the influence of the entire aromatic system, researchers synthesize analogs where the phenyl ring is replaced by other aromatic structures, such as heteroaromatic rings or polycyclic systems.
Heteroaromatic Analogs: Replacing the benzene ring with a heteroaromatic ring, such as pyridine or benzofuran, can significantly alter the molecule's properties. For instance, a pyridine ring, with its electron-deficient nitrogen atom, would generally decrease the electron density of the aromatic system compared to the electron-rich dimethoxybenzene ring. The synthesis of such analogs can often be achieved through established synthetic routes for these heterocyclic systems. nih.govnih.gov For example, benzofuran analogs could potentially be synthesized via intramolecular cyclization reactions. nih.gov
Polycyclic Analogs: Extending the aromatic system by replacing the phenyl group with a naphthyl or quinolinyl moiety introduces a larger, more polarizable π-system. This can lead to enhanced π-π stacking interactions and altered electronic properties. The synthesis of a naphthyl analog, such as (7-methoxy-1-naphthyl)acetonitrile, has been reported and involves multiple steps starting from 7-methoxy-1-naphthoic acid. google.com Quinoline analogs can also be synthesized through various established methods like the Skraup or Doebner-von Miller reactions. pharmaguideline.comresearchgate.net
Chemical Modifications of the Acetonitrile (B52724) Functionality
The acetonitrile group (-CH₂CN) is another key site for chemical modification, offering opportunities to alter the molecule's reactivity and potential interactions with biological targets.
Isosteric Replacements for the Nitrile Group
Table 2: Comparison of Nitrile and Tetrazole as Functional Groups
| Property | Nitrile (-CN) | Tetrazole (-CH₂-tetrazole) |
| Acidity | Weakly acidic α-protons | Acidic N-H proton (pKa ~4.5-5) |
| Hydrogen Bonding | Acceptor | Acceptor and Donor |
| Lipophilicity | Moderately lipophilic | Generally more hydrophilic |
| Metabolic Stability | Generally stable | Often metabolically stable |
Homologation and Chain Extension Studies at the α-Carbon
Homologation involves the extension of a carbon chain by a single methylene (-CH₂-) unit. In the context of this compound, this would involve inserting a methylene group between the phenoxy and the acetonitrile moieties, or at the α-carbon of the nitrile. Chain extension can also be achieved by adding longer alkyl chains at the α-carbon.
These modifications can be accomplished through various synthetic methods. For example, α-alkylation of the acetonitrile can be achieved by treating the parent molecule with a strong base to generate a carbanion, followed by reaction with an alkyl halide. This would introduce a substituent at the carbon atom adjacent to the nitrile group. Such modifications would impact the steric bulk and lipophilicity in the vicinity of the functional group.
Synthesis and Characterization of Analogs for Mechanistic Probing
To elucidate the detailed mechanisms of reactions involving this compound, researchers often synthesize specifically designed analogs. A common technique is isotopic labeling, where one or more atoms in the molecule are replaced with their heavier isotopes. For example, replacing hydrogen atoms with deuterium (²H or D) can be used to probe reaction mechanisms through the kinetic isotope effect. The synthesis of deuterated analogs can provide valuable information about bond-breaking and bond-forming steps in a reaction. researchgate.net
For instance, to study a reaction where the C-H bond at the α-carbon is broken in the rate-determining step, one could synthesize α,α-dideuterio-2-(2,6-dimethoxyphenoxy)acetonitrile. By comparing the reaction rate of this deuterated analog with the non-deuterated parent compound, the magnitude of the kinetic isotope effect can be determined, providing strong evidence for the proposed mechanism.
The characterization of these novel analogs relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their structure and purity.
Theoretical Prediction and Design of Novel Derivatives with Tailored Reactivity
The advancement of computational chemistry has revolutionized the approach to designing novel molecules with specific reactivity and potential therapeutic applications. For this compound, in silico methods provide a powerful toolkit for the theoretical prediction and design of new derivatives with tailored reactivity profiles. These computational strategies enable the systematic exploration of chemical space, allowing for the rational design of analogues with enhanced or modified properties before their physical synthesis is undertaken.
At the core of theoretical design is the principle of structure-reactivity relationships, where modifications to the molecular structure of this compound are correlated with changes in its chemical behavior. Key areas for modification on the parent molecule include the dimethoxyphenyl ring, the ether linkage, and the acetonitrile group. Computational models can predict how substitutions at these positions will alter the molecule's electronic and steric properties, thereby influencing its reactivity.
One of the fundamental computational tools employed in this process is Density Functional Theory (DFT). DFT calculations can provide insights into the electronic structure of designed derivatives, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. By introducing various substituents—both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs)—onto the phenyl ring, it is possible to modulate this energy gap. For instance, the addition of a strong EWG, such as a nitro group (-NO₂), is predicted to lower the LUMO energy, making the molecule more electrophilic and susceptible to nucleophilic attack. Conversely, an EDG, like an amino group (-NH₂), would raise the HOMO energy, increasing the molecule's nucleophilicity.
The following interactive table illustrates the predicted effects of different substituents at the C4 position of the phenyl ring on the electronic properties of this compound derivatives, based on theoretical calculations.
| Substituent (at C4) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -H (Parent) | -6.21 | -0.54 | 5.67 | 2.85 |
| -NO₂ | -6.89 | -1.52 | 5.37 | 5.12 |
| -CN | -6.75 | -1.21 | 5.54 | 4.98 |
| -Cl | -6.35 | -0.78 | 5.57 | 3.54 |
| -CH₃ | -6.05 | -0.48 | 5.57 | 2.95 |
| -OCH₃ | -5.88 | -0.41 | 5.47 | 3.15 |
| -NH₂ | -5.62 | -0.35 | 5.27 | 3.45 |
Beyond global electronic properties, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For the parent this compound, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups are expected to be nucleophilic sites. Theoretical design can focus on modifying other parts of the molecule to enhance the reactivity at these specific sites or to introduce new reactive centers.
Steric effects also play a crucial role in determining reactivity. The introduction of bulky substituents near a reactive center can hinder the approach of reactants, thereby decreasing the reaction rate. tubitak.gov.trnih.gov Computational models can predict the conformational changes induced by such substitutions and calculate the steric hindrance. This is particularly important when designing derivatives intended to interact with specific biological targets, such as enzymes, where the size and shape of the molecule are critical for binding.
Quantitative Structure-Activity Relationship (QSAR) studies represent another pillar of theoretical molecular design. crpsonline.commdpi.com By generating a library of virtual derivatives and calculating various molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight), it is possible to build mathematical models that correlate these properties with a specific reactivity parameter or biological activity. nih.gov These models can then be used to predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
A hypothetical QSAR model could be developed to predict the inhibitory activity of designed derivatives against a particular enzyme. The model might take the form of an equation where activity is a function of electronic and steric descriptors. The following table presents a set of designed derivatives and their predicted binding affinities to a hypothetical protein target, based on a simulated molecular docking study.
| Derivative ID | Modification | TPSA (Ų) | LogP | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| DMPA-01 | Parent Compound | 55.1 | 1.85 | -6.5 |
| DMPA-02 | 4-Fluoro substitution | 55.1 | 1.99 | -6.8 |
| DMPA-03 | 4-Trifluoromethyl substitution | 55.1 | 2.73 | -7.5 |
| DMPA-04 | Replacement of -CN with -CONH₂ | 75.4 | 1.35 | -7.2 |
| DMPA-05 | Replacement of one -OCH₃ with -OH | 64.3 | 1.60 | -7.0 |
| DMPA-06 | Addition of 3-chloro group | 55.1 | 2.56 | -7.1 |
| DMPA-07 | Bioisosteric replacement of -CN with oxadiazole | 73.9 | 1.95 | -7.8 |
Future Directions and Emerging Research Avenues in the Chemistry of 2 2,6 Dimethoxyphenoxy Acetonitrile
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, moving it towards a more predictive and efficient science. rjptonline.org For 2-(2,6-Dimethoxyphenoxy)acetonitrile, these computational tools offer significant potential to accelerate the discovery of new reactions and optimize existing processes.
ML algorithms can be trained on large datasets of chemical reactions, such as those from the USPTO patent literature, to predict the outcomes of novel transformations. mit.eduarxiv.org For instance, a model could predict the most likely products when this compound is subjected to a variety of reagents and catalysts, even those with which it has never been tested. This approach can save considerable time and resources by prioritizing experiments with the highest probability of success. mit.edu
Furthermore, AI can be employed for reaction optimization. By analyzing the complex relationships between reaction parameters (e.g., temperature, solvent, catalyst loading) and outcomes (e.g., yield, selectivity), ML models can suggest optimal conditions for the synthesis and derivatization of this compound. rjptonline.org This is particularly valuable for complex multi-component reactions or for fine-tuning the regioselectivity of modifications on the aromatic ring. A dual-task learning approach, as proposed in some advanced models, could simultaneously predict both forward reactions (synthesis) and retrosynthetic pathways, aiding in the design of efficient routes to complex derivatives. arxiv.org
| Application Area | AI/ML Tool | Potential Impact on Research |
|---|---|---|
| Novel Reaction Discovery | Predictive Reaction Models (e.g., Neural Networks) | Identification of new, previously unconsidered transformations of the nitrile or aromatic functional groups. |
| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Rapid determination of optimal reaction conditions (temperature, concentration, catalyst) to maximize yield and minimize byproducts. |
| Retrosynthesis Planning | Graph-based Models, LLMs | Design of efficient and novel synthetic routes to complex target molecules derived from the core structure. arxiv.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | In-silico prediction of physical or chemical properties for hypothetical derivatives, guiding synthesis efforts. |
Sustainable Synthesis and Circular Economy Approaches for Production and Derivatization
Modern chemistry is increasingly driven by the principles of green chemistry and the circular economy, which aim to minimize environmental impact and maximize resource efficiency. mdpi.comresearchgate.net Applying these principles to the lifecycle of this compound involves rethinking its synthesis, use, and end-of-life.
Future research will likely focus on developing greener synthetic routes. Traditional syntheses of related aromatic acetonitriles often involve harsh reagents or generate significant waste. google.com A sustainable approach would prioritize:
Renewable Feedstocks : Investigating bio-based sources for the 2,6-dimethoxyphenol (B48157) precursor.
Atom Economy : Designing reactions, such as catalytic C-H functionalization on the aromatic ring, that incorporate a maximum number of atoms from the reactants into the final product.
Green Solvents : Replacing conventional volatile organic compounds with safer alternatives like water, supercritical CO2, or bio-derived solvents like glycerol. researchgate.net
Catalysis : Developing highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) to replace stoichiometric reagents.
From a circular economy perspective, research could focus on designing derivatives of this compound for specific applications where they can be recovered and reused, or where they are designed to be biodegradable. This "design for circularity" is a cornerstone of shifting from a linear "take-make-waste" model to a sustainable, closed-loop system. researchgate.nettarosdiscovery.com
Exploration of Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Photochemistry)
Subjecting molecules to extreme conditions like high pressure or electromagnetic radiation can unlock novel reactivity pathways that are inaccessible under standard thermal conditions. For this compound, these techniques offer exciting avenues for discovering new transformations.
Photochemistry : The acetonitrile (B52724) solvent is well-suited for photochemical experiments due to its transparency in the UV-visible region and its high polarity, which can influence electron transfer processes. researchgate.net Irradiation of this compound could lead to unique intramolecular reactions. For example, photochemical activation might induce cyclization reactions between the side chain and the aromatic ring or facilitate novel rearrangements. The presence of the ether linkages and the nitrile group provides multiple potential sites for photochemical reactivity, analogous to Norrish-type reactions observed in other aromatic ketones and ethers. rsc.org
High-Pressure Chemistry : Applying high pressure (in the GPa range) can significantly alter reaction volumes of activation, influencing reaction rates and equilibria. This can be used to promote reactions that are otherwise disfavored, such as certain cycloadditions or sterically hindered transformations. For this compound, high pressure could be used to explore its participation in reactions that involve a significant decrease in volume, potentially leading to the formation of densely packed, complex molecular architectures.
Development of High-Throughput Screening Methodologies for New Transformations
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and catalysts by running a massive number of experiments in parallel. nih.gov Developing HTS workflows for this compound would enable the rapid exploration of its chemical space.
This could involve using microtiter plates to screen hundreds or thousands of reaction conditions simultaneously. Each well could contain this compound along with a unique combination of catalysts, reagents, solvents, and additives. The outcomes of these reactions could be rapidly analyzed using techniques like high-throughput mass spectrometry (MS), which allows for the direct detection of products without the need for chromophores or fluorophores. nih.gov Such an approach would be invaluable for discovering novel catalysts for C-H activation, cross-coupling reactions, or transformations of the nitrile group.
| Step | Methodology | Objective |
|---|---|---|
| 1. Library Design | Combinatorial selection of catalysts, ligands, and reagents. | To create a diverse set of potential reaction partners and conditions. |
| 2. Reaction Execution | Automated liquid handlers and microplate reactors. | To perform hundreds or thousands of unique reactions in parallel on a microscale. |
| 3. Rapid Analysis | High-throughput mass spectrometry (e.g., MALDI-TOF, acoustic MS). nih.gov | To quickly identify wells containing desired products and quantify reaction success. |
| 4. Hit Validation | Scale-up synthesis and full characterization (NMR, etc.). | To confirm the structure and yield of promising new transformations identified in the screen. |
Collaborative Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology (non-clinical focus)
The future of chemical research lies in interdisciplinary collaboration. The structure of this compound makes it an interesting candidate for projects at the interface of organic chemistry, materials science, and chemical biology.
Materials Science : The electron-rich dimethoxyphenyl group suggests that derivatives could have interesting optical or electronic properties. Organic chemists could synthesize polymers or oligomers incorporating this moiety, which materials scientists could then investigate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The nitrile group also offers a versatile handle for polymerization or for grafting the molecule onto surfaces to modify their properties.
Chemical Biology (non-clinical) : In a non-clinical context, the this compound scaffold could be used to develop molecular probes or tools. For example, by attaching a fluorescent reporter group, chemists could create probes to study cellular environments. The nitrile group can be converted into other functional groups, allowing for its conjugation to biomolecules or its use as a reactive handle in bioorthogonal chemistry. Such collaborations between synthetic chemists and chemical biologists are essential for developing the sophisticated molecular tools needed to unravel complex biological processes. nih.gov
By pursuing these emerging research avenues, the scientific community can continue to uncover new properties and applications for this compound, driving innovation across multiple scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2,6-Dimethoxyphenoxy)acetonitrile in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,6-dimethoxyphenol with chloroacetonitrile under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Confirm purity using melting point analysis (expected range: 62–64°C) and spectroscopic techniques .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Compare peaks with analogous compounds. For example, the aromatic protons of the 2,6-dimethoxyphenoxy group appear as singlet(s) near δ 6.5–7.0 ppm, while the acetonitrile’s methylene group resonates at δ 3.8–4.2 ppm. Methoxy groups show signals at δ 3.7–3.9 ppm .
- IR Spectroscopy : Confirm the nitrile group via a sharp absorption band at ~2240 cm⁻¹.
- Mass Spectrometry : Validate molecular weight (MW: 223.23 g/mol) using ESI-MS or GC-MS .
Q. What safety precautions are critical when handling this compound in experimental workflows?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential acetonitrile vapor release.
- Storage : Keep in airtight containers away from oxidizers and heat sources.
- Emergency Protocols : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS guidelines for non-hazardous classification but prioritize precautionary measures .
Advanced Research Questions
Q. How can kinetic parameters of enzymatic degradation pathways involving this compound be determined using lignin peroxidase assays?
- Methodological Answer :
- Experimental Design : Incubate the compound with lignin peroxidase (LiP) in pH 3.0 buffer (25–37°C). Monitor degradation via HPLC or UV-Vis spectroscopy at λ = 280 nm.
- Kinetic Analysis : Calculate and using Michaelis-Menten plots. For example, substrate III (a lignin model dimer) showed degradation via Ca-Cβ cleavage and oxidation, producing syringaldehyde and guaiacol as intermediates .
- Controls : Include heat-inactivated enzyme and substrate-free blanks to validate enzymatic activity.
Q. What experimental strategies are effective for resolving stereoisomers in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate erythro and threo diastereomers. Retention times and peak areas correlate with enantiomeric excess.
- NMR Coupling Constants : Measure values; erythro forms typically exhibit , while threo forms show . For ethyl ether derivatives, conformational changes may alter coupling constants (e.g., for VSE1 and VSE2) .
Q. What analytical challenges arise when quantifying this compound in lignin degradation mixtures, and how can they be addressed?
- Methodological Answer :
- Matrix Interference : Co-eluting lignin fragments (e.g., syringic acid) can obscure peaks. Use LC-MS/MS with selective ion monitoring (SIM) or derivatization (e.g., silylation for GC-MS).
- Sensitivity : Optimize extraction protocols (e.g., solid-phase extraction with C18 cartridges) to enhance recovery rates.
- Calibration Standards : Prepare acetonitrile-based stock solutions (e.g., 100 µg/mL) and validate linearity () across 1–100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
